molecular formula C10H9BrN2 B1375486 2-(4-Bromobenzyl)-1H-imidazole CAS No. 1368766-62-4

2-(4-Bromobenzyl)-1H-imidazole

Cat. No. B1375486
CAS RN: 1368766-62-4
M. Wt: 237.1 g/mol
InChI Key: RFYIUZCGZXPAMZ-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromobenzyl)-1H-imidazole” is a derivative of imidazole, which is a heterocyclic compound. The “2-(4-Bromobenzyl)” part indicates that a bromobenzyl group is attached to the second carbon of the imidazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, the synthesis of Stachybotrin C, which contains a 4-bromobenzyl group, involved the use of a di(4-bromobenzyl) ether derivative .


Molecular Structure Analysis

While specific structural data for “2-(4-Bromobenzyl)-1H-imidazole” was not found, related compounds such as “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole” have been analyzed using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The compound “2-(4-Bromobenzyl)-1H-imidazole” likely undergoes reactions similar to other bromobenzyl compounds. For instance, 4-bromobenzyl bromide can undergo SN2 reactions .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Biological Evaluation : A study by Menteşe, Ülker, and Kahveci (2015) focused on synthesizing derivatives of 2-(4-Bromobenzyl)-1H-imidazole, evaluating their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, some derivatives exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, especially M. smegmatis (Menteşe, Ülker, & Kahveci, 2015).

Chemical Synthesis and Catalysis

  • Copper(I)-Catalyzed Intramolecular C-Arylation : Huang et al. (2013) described a method using copper(I)-catalyzed intramolecular coupling of non-activated aryl bromides with azoles, including 1-(2-bromobenzyl)-1H-imidazoles. This process efficiently produces 5H-imidazo[2,1-a]isoindoles (Huang et al., 2013).

Antimicrobial and Cytotoxicity Studies

  • Antibacterial and Cytotoxic Activities : Research by Patil et al. (2010) developed N-heterocyclic carbene–silver complexes from 1H-imidazole and its derivatives. These complexes, including those derived from 2-(4-Bromobenzyl)-1H-imidazole, displayed significant antibacterial activity and cytotoxicity against human renal-cancer cell lines (Patil et al., 2010).

Pharmaceutical Applications

  • Drug Synthesis and Evaluation : Kovalainen et al. (2000) investigated compounds including 2-(4-Bromobenzyl)-1H-imidazole for their potential in evaluating the histamine H3-receptor activation mechanism. These studies are crucial in understanding receptor interactions and developing targeted therapies (Kovalainen et al., 2000).

Mechanism of Action

Target of Action

The primary target of 2-(4-Bromobenzyl)-1H-imidazole is the α-glucosidase enzyme . This enzyme plays a key role in carbohydrate metabolism and glycoprotein biosynthesis . Inhibition of this enzyme can play an important role in the treatment of degenerative diseases, such as type-II diabetes mellitus .

Mode of Action

This inhibition can interfere with the enzymatic action of intestinal α-glucosidase, delaying glucose absorption and decreasing postprandial hyperglycemia .

Biochemical Pathways

The inhibition of α-glucosidase by 2-(4-Bromobenzyl)-1H-imidazole affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream after a meal .

Pharmacokinetics

The compound’s effectiveness as an α-glucosidase inhibitor suggests that it is likely to be well-absorbed and distributed in the body to reach its target .

Result of Action

The primary result of the action of 2-(4-Bromobenzyl)-1H-imidazole is the inhibition of α-glucosidase, leading to a reduction in postprandial hyperglycemia . This can help manage blood glucose levels in individuals with type-II diabetes mellitus .

Action Environment

The action of 2-(4-Bromobenzyl)-1H-imidazole can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s absorption and stability . Additionally, the presence of other medications or substances in the body could potentially interact with the compound, affecting its efficacy .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYIUZCGZXPAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobenzyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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